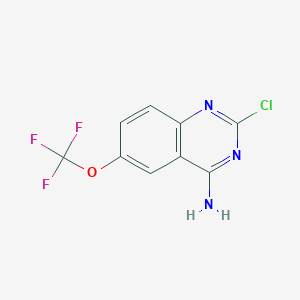

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O/c10-8-15-6-2-1-4(17-9(11,12)13)3-5(6)7(14)16-8/h1-3H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTFSGOAFFOWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241652 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-89-2 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 2-chloro-6-(trifluoromethoxy)aniline with formamide under acidic conditions can yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group can yield various substituted quinazoline derivatives, while oxidation of the amino group can produce nitro or hydroxyl derivatives .

Scientific Research Applications

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Key Compounds for Comparison :

6-Fluoroquinazolin-4(3H)-one derivatives (e.g., compound 5a–j in )

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline ()

7-(Benzyloxy)-2-chloro-6-methoxy-N,N-dimethylquinazolin-4-amine ()

2-Chloro-4-amino-5-methylpyridine ()

Table 1: Structural and Functional Comparison

Electronic and Steric Influence

- Trifluoromethoxy Group : The 6-O-CF₃ group in the target compound is strongly electron-withdrawing and lipophilic, enhancing metabolic stability compared to methoxy (OCH₃) or hydroxy (OH) groups . This contrasts with the 6-OCH₃ group in ’s derivative, which is less stable but more polar.

- Chloro Position : The 2-Cl substituent in the target compound facilitates nucleophilic displacement reactions at position 4, a feature shared with 2-chloro-6-methoxy derivatives (). In contrast, 6-Cl in ’s compound directs reactivity toward position 4-aryl substitution .

- Amino vs. By contrast, the 4-N(CH₃)₂ group in ’s derivative increases steric bulk and electron donation, altering solubility and receptor affinity .

Research Findings and Trends

- Substituent Electronics : Electron-deficient groups (e.g., -CF₃, -Cl) enhance bioactivity in kinase inhibitors, while electron-rich groups (e.g., -OCH₃, -NH₂) favor anticonvulsant effects .

- Market Availability: The target compound has six commercial suppliers (), reflecting its industrial relevance, whereas analogs like 2-Chloro-4-amino-5-nitrobenzotrifluoride remain niche .

Biological Activity

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound's unique structural features, including the trifluoromethoxy group, influence its interaction with biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Chloro group at position 2

- Amino group at position 4

- Trifluoromethoxy group at position 6

This configuration is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression.

The biological effects of this compound are primarily attributed to its ability to inhibit various receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis and tumor growth. The compound has shown selective inhibition against:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Epidermal Growth Factor Receptor (EGFR)

These interactions lead to reduced cellular proliferation and angiogenesis, which are critical processes in tumor development.

Biological Activity Data

Recent studies have reported on the biological activity of this compound, demonstrating its efficacy against various cancer cell lines. Below is a summary table of key findings:

Case Studies

- In Vivo Tumor Growth Inhibition : A study demonstrated that administering 100 mg/kg of the compound resulted in a significant reduction (79%) in tumor growth in Calu-6 xenograft models over a period of 21 days. This highlights the compound's potential as an effective therapeutic agent against lung cancer .

- Selectivity Towards VEGFR-2 : Comparative studies with other quinazoline derivatives revealed that this compound exhibited superior selectivity towards VEGFR-2 compared to other targets, suggesting a focused mechanism that could minimize side effects associated with broader kinase inhibition .

Q & A

Q. Critical Conditions :

- Temperature : Reflux at 80–120°C for 12–24 hours ensures complete cyclization .

- Solvent : DMSO or dichloromethane enhances reaction efficiency .

- Yield Optimization : Crystallization from water-ethanol mixtures improves purity (65–85% yield) .

Advanced: How do structural modifications influence the biological activity and genotoxicity of this compound?

Answer:

Structure-activity relationship (SAR) studies reveal that:

- Trifluoromethoxy Group : Enhances lipophilicity and membrane permeability, improving bioavailability .

- Chloro Substituent : Increases electrophilicity, potentially enhancing DNA interaction (and genotoxicity) in some analogs .

- Amino Group : Critical for hydrogen bonding with biological targets (e.g., kinase enzymes) .

Q. Genotoxicity Mitigation :

-

Substituent Positioning : Moving the trifluoromethoxy group from position 6 to 7 reduces genotoxicity in Drosophila models .

-

Comparative Analysis :

Compound Genotoxicity (ST Cross) IC₅₀ (µM, Antitumor) GHPMF None 12.0 S-1QN2-1 High 10.5 Data from genotoxicity assays and antitumor activity studies guide structural optimization .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 287.74 for related quinazolines) .

- X-ray Crystallography : Resolves planar quinazoline systems and dihedral angles (e.g., 81.18° between rings in analogs) .

Advanced: How can conflicting data on pharmacokinetic properties be resolved for trifluoromethoxy-substituted quinazolines?

Answer:

Contradictions arise from variations in assay models (e.g., in vitro vs. in vivo). Methodological solutions include:

- Lipophilicity Measurement : LogP values via HPLC correlate with membrane permeability .

- Comparative Metabolism Studies : Use liver microsomes to identify metabolic stability differences .

- Bioavailability Testing : Parallel artificial membrane permeability assays (PAMPA) validate absorption .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Follow EPA guidelines for halogenated waste .

Advanced: What experimental models are appropriate for evaluating antitumor efficacy?

Answer:

- In Vitro : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- In Vivo : Xenograft models in mice, monitoring tumor volume reduction over 21 days .

- Mechanistic Studies : Western blotting to assess kinase inhibition (e.g., EGFR phosphorylation) .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Retention time matching with standards (≥95% purity) .

- TLC : Rf comparison using silica gel plates and UV visualization .

Advanced: How does the trifluoromethoxy group influence drug-target interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.